2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and dihydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . For this compound, the reaction involves the coupling of 2-chloro-5-bromopyrimidine with 2,5-dihydrofuran-3-yl boronic acid in the presence of a palladium catalyst and a base such as sodium carbonate .
Industrial Production Methods
The reaction conditions can be optimized to increase yield and reduce costs, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The dihydrofuran ring can be oxidized to form furan derivatives or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the dihydrofuran ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the dihydrofuran ring.
Major Products
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include furan and tetrahydrofuran derivatives, respectively.
Scientific Research Applications
2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving pyrimidine metabolism.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler compound with similar reactivity but lacking the dihydrofuran ring.
5-(2,5-Dihydrofuran-3-yl)pyrimidine: Similar structure but without the chlorine atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine is unique due to the presence of both the chlorine atom and the dihydrofuran ring.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-5-(2,5-dihydrofuran-3-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN2O/c9-8-10-3-7(4-11-8)6-1-2-12-5-6/h1,3-4H,2,5H2 |
InChI Key |
XJLCVJSXTNHZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CO1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.